Argatroban M1 metabolite Argatroban M1 metabolite A metabolite of Argatroban
Brand Name: Vulcanchem
CAS No.: 951130-92-0
VCID: VC21336983
InChI: InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1
SMILES: CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Molecular Formula: C23H32N6O5S
Molecular Weight: 504.6 g/mol

Argatroban M1 metabolite

CAS No.: 951130-92-0

Cat. No.: VC21336983

Molecular Formula: C23H32N6O5S

Molecular Weight: 504.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Argatroban M1 metabolite - 951130-92-0

CAS No. 951130-92-0
Molecular Formula C23H32N6O5S
Molecular Weight 504.6 g/mol
IUPAC Name (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1
Standard InChI Key YVJTZYSQJWCWQO-FHLIZLRMSA-N
Isomeric SMILES C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Canonical SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Appearance White Solid
Melting Point 200-205 °C

Chemical Structure and Formation

The Argatroban M1 metabolite is formed through the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring present in the parent argatroban molecule. This metabolic transformation occurs primarily in the liver and is catalyzed by the human liver microsomal cytochrome P450 enzymes, specifically CYP3A4/5 . The structural modification results in a compound that maintains the basic scaffold of argatroban but with altered biological activity.

The chemical name for argatroban itself is 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid, monohydrate . Argatroban has four asymmetric carbons, with one of these carbons existing in both R and S configurations. The commercial preparation of argatroban consists of a mixture of R and S stereoisomers at a ratio of approximately 65:35 . The metabolic process leading to M1 formation maintains certain structural features of the parent compound while introducing specific modifications that affect its interaction with thrombin.

The metabolic pathway for argatroban also produces other minor metabolites (identified as M2, M3, and M4), but these are found in substantially lower concentrations compared to M1 and have been detected primarily in urine rather than plasma or feces .

Pharmacokinetics

Plasma Concentration

The pharmacokinetic profile of Argatroban M1 metabolite is characterized by its relative concentration compared to the parent compound. Studies have shown that the plasma concentrations of M1 typically range from 0% to 20% of that of argatroban itself . This variability in plasma concentration indicates individual differences in metabolism that may be influenced by factors such as hepatic function, concurrent medications, and genetic variations affecting CYP3A4/5 activity.

Distribution

Pharmacodynamics

Anticoagulant Activity

The M1 metabolite exhibits anticoagulant properties similar to argatroban but with significantly reduced potency. Research consistently indicates that M1 exerts 3- to 5-fold weaker anticoagulant effects than the parent compound . One source suggests an even greater difference, stating that M1 is approximately 40 times weaker as an antithrombin agent compared to argatroban . This discrepancy in reported potency values highlights the need for further research to precisely quantify the relative activity of M1.

Mechanism of Action

Like argatroban, the M1 metabolite acts as a direct thrombin inhibitor, but with reduced binding affinity. The parent compound argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or thrombin-induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C activation, and platelet aggregation . The M1 metabolite presumably acts through similar mechanisms but with diminished effectiveness due to structural modifications that affect its interaction with thrombin.

Comparative Pharmacodynamic Parameters

The following table presents key pharmacodynamic parameters comparing argatroban and its M1 metabolite:

ParameterArgatrobanM1 Metabolite
Anticoagulant PotencyStandard reference3-5 fold weaker
Thrombin InhibitionStrongWeaker
Plasma Concentration RangeMajor component0-20% of argatroban
Clinical SignificancePrimary active agentContributing factor

Clinical Significance

Impact on Treatment Monitoring

The presence of the M1 metabolite in varying concentrations during argatroban therapy has important implications for clinical monitoring and dose adjustment. Studies have shown significant variation in the ratio of M1 to argatroban during treatment in patients with heparin-induced thrombocytopenia, indicating the relevance of metabolite levels in monitoring therapeutic outcomes. This variation may contribute to individual differences in anticoagulant response observed in clinical settings.

Hepatic Dysfunction Considerations

Since the formation of M1 is dependent on hepatic metabolism through CYP3A4/5 enzymes, patients with liver dysfunction may exhibit altered metabolite profiles. Research involving critically ill cardiac surgical patients has demonstrated that hepatic dysfunction significantly affects the metabolism of both argatroban and M1, leading to prolonged half-lives and necessitating careful monitoring during treatment. These findings highlight the importance of considering hepatic function when administering argatroban therapy.

Dosing Implications

Research Findings

Pharmacokinetic Investigations

Studies examining the pharmacokinetics of argatroban in primates have provided evidence on endogenous uptake, which may have implications for understanding M1 distribution as well . These investigations help elucidate the complex behavior of argatroban and its metabolites in vivo, potentially informing more precise dosing strategies and therapeutic applications.

Case Study: Heparin-Induced Thrombocytopenia

In a clinical trial involving 304 patients diagnosed with heparin-induced thrombocytopenia (HIT), researchers observed variable concentrations of M1 compared to the parent drug among patients receiving argatroban. This variability was linked to different clinical outcomes, emphasizing the need for personalized dosing strategies based on metabolite levels. This finding highlights the potential clinical significance of monitoring M1 concentrations during argatroban therapy in HIT patients.

Comparative Analysis with Other Metabolites

MetaboliteRelative ConcentrationDetection LocationAnticoagulant Activity
M10-20% of argatrobanPlasma, feces3-5 fold weaker than argatroban
M2Very lowUrine onlyNot well established
M3Very lowUrine onlyNot well established
M4Very lowNot detected in plasma or fecesNot well established

This comparative analysis underscores the predominant role of M1 among argatroban metabolites and its relatively higher clinical significance due to its detectable presence in plasma.

Future Research Directions

While considerable knowledge has been gained about the Argatroban M1 metabolite, several areas remain for future investigation. Research focusing specifically on the structure-activity relationship of M1 could provide valuable insights into developing more effective thrombin inhibitors. Additionally, pharmacogenomic studies examining individual variations in M1 formation and elimination could help explain the observed variability in argatroban response among patients.

Further clinical studies integrating metabolite monitoring into treatment protocols would be valuable for determining whether routine measurement of M1 concentrations could improve therapeutic outcomes in specific patient populations. The development of simplified analytical methods for quantifying M1 levels in clinical settings would facilitate such research and potentially enhance personalized dosing strategies.

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